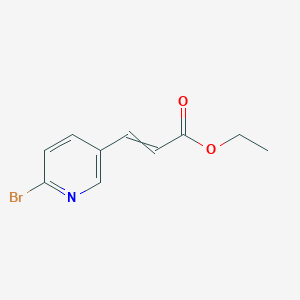

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate

CAS No.: 656827-74-6

Cat. No.: VC2720297

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656827-74-6 |

|---|---|

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.1 g/mol |

| IUPAC Name | ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 |

| Standard InChI Key | DTYCAISAXLAHJM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=CC1=CN=C(C=C1)Br |

| Canonical SMILES | CCOC(=O)C=CC1=CN=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is characterized by its specific molecular structure combining heterocyclic and ester functional groups. The compound possesses distinct chemical identifiers that enable precise identification and characterization in research settings.

Basic Chemical Information

The compound's fundamental chemical properties provide insights into its physical behavior and potential applications. These properties serve as the foundation for understanding its reactivity and utility in synthetic pathways.

| Parameter | Value |

|---|---|

| CAS Number | 656827-74-6 |

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.1 g/mol |

| IUPAC Name | ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 |

| Standard InChIKey | DTYCAISAXLAHJM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=CC1=CN=C(C=C1)Br |

The compound belongs to the class of esters, specifically derived from acrylic acid, featuring a brominated pyridine ring that contributes to its unique chemical properties and potential applications in various scientific fields.

Structural Features

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate contains several key structural elements that define its chemical behavior:

-

A pyridine ring with a bromine substituent at the 6-position

-

A carbon-carbon double bond (prop-2-enoate moiety) connecting the pyridine ring to the ester group

-

An ethyl ester functional group

The bromine substituent at the 6-position of the pyridine ring creates a specific electronic environment that influences the compound's reactivity and potential for derivatization. The unsaturated prop-2-enoate linker provides a site for potential addition reactions, while the ethyl ester group offers opportunities for further functionalization through hydrolysis or transesterification reactions.

Synthesis Methodologies

The synthesis of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate typically involves carefully designed reaction pathways that ensure regioselectivity and stereochemical control.

General Synthetic Approach

The synthesis of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate would likely involve a nucleophilic addition-elimination mechanism similar to that of related compounds. The reaction typically proceeds with the nucleophile from ethyl acrylate attacking the electrophilic carbon of the aldehyde group in the pyridine derivative, leading to the formation of the desired ester product.

One common synthetic route may involve:

-

Starting with 6-bromopyridine-3-carbaldehyde

-

Performing a Wittig or Horner-Wadsworth-Emmons reaction with appropriate phosphorus ylides or phosphonates

-

Purifying the resulting product to obtain the target compound with the desired stereochemistry

The E-isomer (trans configuration) is typically formed preferentially due to steric considerations during the olefination reaction.

Alternative Synthetic Routes

Alternative synthetic strategies might include:

-

Heck coupling reactions between 3-bromo-6-bromopyridine and ethyl acrylate

-

Knoevenagel condensation between 6-bromopyridine-3-carbaldehyde and ethyl acetate derivatives

-

Palladium-catalyzed cross-coupling reactions using appropriate organometallic reagents

Each synthetic route offers specific advantages in terms of yield, stereoselectivity, and scalability, allowing researchers to select the most appropriate method based on their specific requirements and available starting materials.

Chemical Reactivity Profile

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate can participate in various chemical reactions due to its multiple functional groups, making it a versatile building block for the synthesis of more complex molecules.

Functional Group Reactivity

The compound exhibits reactivity associated with its key functional groups:

-

The carbon-carbon double bond can undergo addition reactions (e.g., Michael additions, hydrogenation, halogenation)

-

The bromine on the pyridine ring serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings)

-

The ester group can be transformed through hydrolysis, transesterification, or reduction

-

The pyridine nitrogen can participate in coordination chemistry with metals or act as a nucleophile in certain reactions

This diverse reactivity profile enables the compound to serve as a versatile intermediate in multi-step synthetic pathways.

Stability Considerations

Understanding the stability of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate under various conditions is essential for its proper handling and storage:

-

The compound may be sensitive to prolonged exposure to light, particularly UV radiation, which could cause isomerization of the double bond

-

As an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions

-

The bromine substituent on the pyridine ring may be displaced under nucleophilic aromatic substitution conditions with strong nucleophiles

Standard storage recommendations would typically include keeping the compound at room temperature in a tightly sealed container protected from light.

Applications in Research and Development

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate finds applications across multiple scientific disciplines, particularly in medicinal chemistry and material science.

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate serve as important building blocks for the synthesis of bioactive molecules. The presence of the pyridine ring, a common pharmacophore in many drugs, combined with the reactive prop-2-enoate moiety, makes this compound particularly valuable for developing:

-

Novel heterocyclic scaffolds with potential biological activity

-

Compounds targeting specific protein-ligand interactions

-

Molecules with improved pharmacokinetic properties

The compound's structure allows for further derivatization to optimize drug-like properties such as solubility, membrane permeability, and metabolic stability.

Organic Synthesis Applications

As a synthetic intermediate, Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate serves as a valuable building block for:

-

Construction of more complex heterocyclic systems

-

Synthesis of natural product analogs

-

Development of functional materials with specific electronic or optical properties

-

Creation of ligands for coordination chemistry

Its versatility in various reaction types makes it a valuable compound in the synthetic chemist's toolkit for accessing diverse molecular architectures.

Structural Comparison with Related Compounds

Comparing Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate with structurally related compounds provides insights into the relationships between structural modifications and resulting properties.

Comparison with Pyridine Derivatives

Several compounds share structural similarities with Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate but differ in the position of the bromine substituent or other structural features.

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate | Bromine at position 2 on pyridine ring | Different electronic distribution affecting reactivity and binding properties |

| Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate | Bromine at position 5 on pyridine ring | Altered electronic properties and potential biological interactions |

| Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate | Additional carbonyl group with different position of attachment | Enhanced electrophilicity and different reactive profile |

| Ethyl 3-(6-bromopyridin-3-yl)-2-acetamidopropanoate | Additional acetamido group and saturated propanoate | Different stereochemistry and introduction of additional binding features |

These structural variations can significantly influence physical properties, chemical reactivity, and biological activity, highlighting the importance of precise structural control in the design of functional molecules .

Structure-Property Relationships

The specific structural features of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate contribute to its distinctive properties:

Understanding these structure-property relationships enables researchers to make informed decisions when selecting or designing compounds for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume